CHPG Sodium salt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CHPG Sodium salt typically involves the chlorination of hydroxyphenylglycine. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is usually obtained through crystallization and purification steps to meet the required standards for research applications .
Chemical Reactions Analysis
Types of Reactions
CHPG Sodium salt primarily undergoes substitution reactions due to the presence of the chloro and hydroxy groups on the aromatic ring. These reactions can be facilitated by various nucleophiles under appropriate conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include bases like sodium hydroxide and potassium carbonate, which help in deprotonating the hydroxy group, making it more reactive towards nucleophiles .
Major Products
The major products formed from these reactions depend on the nucleophile used. For instance, using an amine as a nucleophile can result in the formation of amino-substituted derivatives, which may have different biological activities .
Scientific Research Applications
CHPG Sodium salt has a wide range of applications in scientific research:
Mechanism of Action
CHPG Sodium salt exerts its effects by selectively activating mGluR5. This activation leads to the modulation of various intracellular signaling pathways, including the ERK and Akt pathways. These pathways are involved in regulating cellular processes such as proliferation, differentiation, and survival . Additionally, this compound attenuates oxidative stress and inflammation through the TSG-6/NF-κB pathway in microglial cells .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-hydroxyphenylglycine: This compound is similar to CHPG Sodium salt but lacks the sodium ion, which may affect its solubility and bioavailability.
MPEP (6-Methyl-2-(phenylethynyl)pyridine): A selective mGluR5 antagonist used to study the inhibitory effects on mGluR5.
Uniqueness
This compound is unique due to its high selectivity for mGluR5 and its ability to modulate specific signaling pathways involved in neuroprotection and anti-inflammatory responses. This makes it a valuable tool in both basic and applied research .
Properties
IUPAC Name |
sodium;2-amino-2-(2-chloro-5-hydroxyphenyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3.Na/c9-6-2-1-4(11)3-5(6)7(10)8(12)13;/h1-3,7,11H,10H2,(H,12,13);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRZZIISUUINJT-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(C(=O)[O-])N)Cl.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClNNaO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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